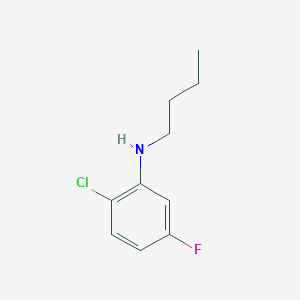
N-Butyl-2-chloro-5-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-chloro-5-fluoroaniline is an organic compound with the molecular formula C10H13ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with butyl, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-chloro-5-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-fluoroaniline with butyl halides under basic conditions. The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-chloro-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Butyl-2-chloro-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-2-chloro-5-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoroaniline: Similar structure but lacks the butyl group.
N-Butyl-2-chloroaniline: Similar structure but lacks the fluoro group.
N-Butyl-5-fluoroaniline: Similar structure but lacks the chloro group.
Uniqueness
N-Butyl-2-chloro-5-fluoroaniline is unique due to the presence of all three substituents (butyl, chloro, and fluoro) on the aniline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the butyl group enhances its lipophilicity, while the chloro and fluoro groups contribute to its reactivity and potential biological activities .
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
N-butyl-2-chloro-5-fluoroaniline |
InChI |
InChI=1S/C10H13ClFN/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7,13H,2-3,6H2,1H3 |
InChI Key |
BILLFVHVOSRVBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


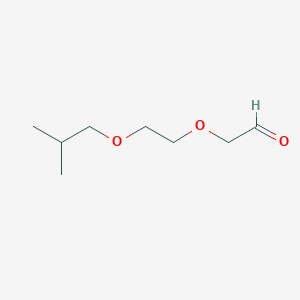
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol](/img/structure/B15092386.png)
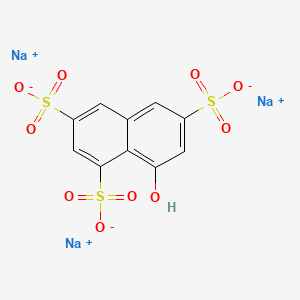
![4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline](/img/structure/B15092403.png)
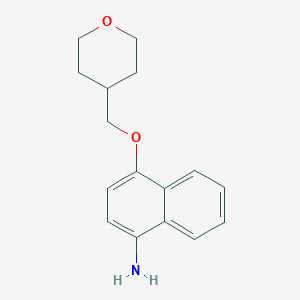
![2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B15092408.png)
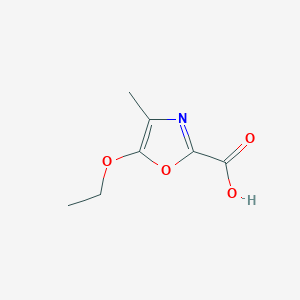
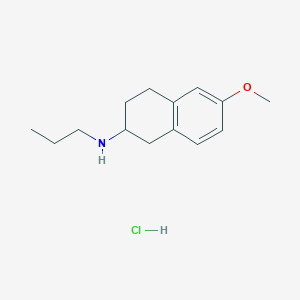
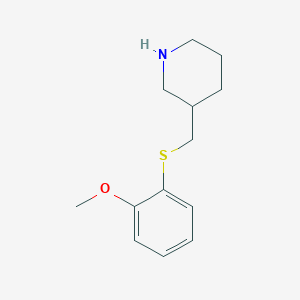

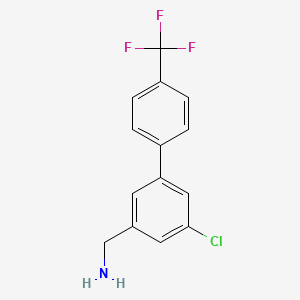
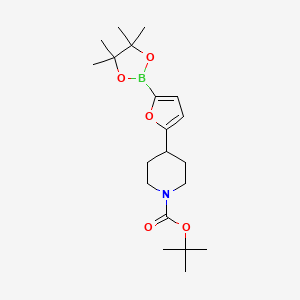
![Bicyclo[3.2.2]nonan-6-ol](/img/structure/B15092444.png)
![Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B15092449.png)
